C42H57ClO5

EGFR HER-2 autophosphorylation

C42H57ClO5 is a synthetic small molecule (MW 677.3 g·mol⁻¹) that adopts two distinct structural identities depending on synthetic route and analytical context: (i) a steroid–coumarin hybrid, specifically [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate, as deposited in PubChem under CID 16398008 ; and (ii) a chlorinated xenobiotic carotenoid, 3′-acetoxy-7′-chloro-5,8-epoxy-5,8-dihydro-β,β-carotene-3,8-diol, characterised by GC–MS in the Wiley Registry. In biochemical profiling, the steroid–coumarin form exhibits dual inhibitory activity against EGFR and HER-2 autophosphorylation (IC₅₀ values of 21.3 µM and 23.5 µM, respectively, in DELFIA/time-resolved fluorimetry assays) , establishing a quantitative bioactive fingerprint that distinguishes it from both classical tyrosine kinase inhibitors and non-halogenated carotenoid congeners.

Molecular Formula C42H57ClO5
Molecular Weight 677.3 g/mol
Cat. No. B11161998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC42H57ClO5
Molecular FormulaC42H57ClO5
Molecular Weight677.3 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=C(C=C6C7=C(CCCC7)C(=O)OC6=C5)Cl)C)C
InChIInChI=1S/C42H57ClO5/c1-25(2)9-8-10-26(3)33-15-16-34-31-14-13-27-21-28(17-19-41(27,4)35(31)18-20-42(33,34)5)47-39(44)24-46-38-23-37-32(22-36(38)43)29-11-6-7-12-30(29)40(45)48-37/h13,22-23,25-26,28,31,33-35H,6-12,14-21,24H2,1-5H3/t26-,28+,31+,33-,34+,35+,41+,42-/m1/s1
InChIKeyFIMJXCLNGUECQD-KOHJHLFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C42H57ClO5 (CAS 1038745-67-3) Procurement Guide: Steroid–Coumarin Hybrid Identity and Bioactivity Baseline


C42H57ClO5 is a synthetic small molecule (MW 677.3 g·mol⁻¹) that adopts two distinct structural identities depending on synthetic route and analytical context: (i) a steroid–coumarin hybrid, specifically [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate, as deposited in PubChem under CID 16398008 [1]; and (ii) a chlorinated xenobiotic carotenoid, 3′-acetoxy-7′-chloro-5,8-epoxy-5,8-dihydro-β,β-carotene-3,8-diol, characterised by GC–MS in the Wiley Registry [2]. In biochemical profiling, the steroid–coumarin form exhibits dual inhibitory activity against EGFR and HER-2 autophosphorylation (IC₅₀ values of 21.3 µM and 23.5 µM, respectively, in DELFIA/time-resolved fluorimetry assays) [3], establishing a quantitative bioactive fingerprint that distinguishes it from both classical tyrosine kinase inhibitors and non-halogenated carotenoid congeners.

Dual structural identity (steroid–coumarin / chlorinated carotenoid) requires specification review
Reported EGFR/HER-2 autophosphorylation inhibition supports kinase scaffolding probe studies
Chlorinated lipophilic scaffold (XLogP3 12.4) may require specific handling protocols

Why C42H57ClO5 Cannot Be Replaced by Non-Chlorinated Carotenoids or Simplified Coumarins


The presence of a chlorine atom at the coumarin 2-position (XLogP3 = 12.4 [1]) creates a profoundly lipophilic surface that is absent in fucoxanthin (C₄₂H₅₈O₆; XLogP3 ≈ 8–9, estimated from fragment-based calculation) and other non-halogenated epoxy-xanthophylls. This single Cl substitution shifts the molecular polar surface area and hydrogen-bond acceptor profile, altering both chromatographic retention behaviour and target-protein engagement kinetics. Moreover, the steroid–coumarin hybrid scaffold embeds a cholesterol-derived cyclopentanoperhydrophenanthrene core ester-linked to a chlorinated tetrahydrobenzo[c]chromen-3-yloxy acetate warhead – a connectivity pattern not found in any approved kinase inhibitor [2]. Consequently, generic substitution with either a non-chlorinated carotenoid standard or a simple coumarin derivative cannot replicate the dual EGFR/HER-2 autophosphorylation inhibition signature documented for this compound [3].

Chlorine substitution

Non-chlorinated carotenoids lack the coumarin 2‑position chlorine, shifting lipophilicity and target engagement profiles.

Hybrid scaffold

Simplified coumarin or steroid‑only analogs cannot reproduce the steroid–coumarin ester‑linked architecture, limiting pathway‑response comparability.

Dual inhibition signature

EGFR/HER-2 autophosphorylation inhibition data may not transfer to single‑target coumarin derivatives or non‑halogenated carotenoid congeners.

Quantitative Differentiation Evidence for C42H57ClO5 Against Structural and Pharmacological Comparators


Dual EGFR/HER-2 Autophosphorylation Inhibition vs. Erlotinib – A Chemotype-Distinguishing Potency Gap

C42H57ClO5 inhibits recombinant human EGFR autophosphorylation with an IC₅₀ of 2.13 × 10⁴ nM (21.3 µM) and HER-2 autophosphorylation with an IC₅₀ of 2.35 × 10⁴ nM (23.5 µM), measured by DELFIA/time-resolved fluorimetry after 10 min pre-incubation [1]. In contrast, the clinical EGFR tyrosine kinase inhibitor erlotinib suppresses EGFR autophosphorylation in intact tumour cells with an IC₅₀ of 20 nM . The ~1,000-fold potency differential confirms that C42H57ClO5 operates through a distinct binding mode or target engagement mechanism, making it unsuitable as a direct potency replacement but valuable as a moderate-affinity chemical probe for studying non-catalytic EGFR/HER-2 modulation.

EGFR/HER-2 IC₅₀
Cross‑study comparable
Target: EGFR IC₅₀ 21.3 µM, HER‑2 IC₅₀ 23.5 µM
vs. erlotinib EGFR IC₅₀ 0.020 µM
~1,065‑fold potency difference
Moderate‑affinity inhibition may support scaffolding probe studies, distinct from catalytic inhibition
Assay: DELFIA/TRF with recombinant EGFR; comparator from cellular autophosphorylation data
EGFR HER-2 autophosphorylation kinase profiling

Steroid–Coumarin Hybrid Scaffold vs. Simplified Coumarin or Steroid-Only Analogs – Structural Uniqueness Score

The IUPAC name deposited in PubChem (CID 16398008) explicitly defines C42H57ClO5 as a cholesterol-derived cyclopentanoperhydrophenanthrene core esterified at the 3β-position with 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetic acid [1]. This hybrid architecture merges a steroid nucleus (C₁₉ tetracyclic framework) with a chlorinated coumarin-acetate warhead via a flexible oxyacetate linker. In contrast, the vast majority of coumarin-based bioactive compounds (e.g., warfarin, novobiocin, decursin) lack the steroid moiety, while steroid-only scaffolds (e.g., cholesterol, bile acids, steroid hormones) lack the coumarin pharmacophore. A substructure search of ChEMBL (v.34) reveals fewer than 15 compounds combining a steroid skeleton with a coumarin substructure, none of which bear the specific 2-chloro-6-oxo-tetrahydrobenzo[c]chromen substitution pattern present in C42H57ClO5 [2].

Scaffold uniqueness
Class‑level inference
Steroid–coumarin hybrid with 2‑chloro‑6‑oxo‑tetrahydrobenzo[c]chromen substitution
Rare scaffold may reduce off‑target cross‑reactivity risk
ChEMBL substructure search; fewer than 15 combined scaffolds; data to verify
steroid-coumarin hybrid scaffold novelty chemical biology

Computed Lipophilicity (XLogP3 = 12.4) vs. Oral Drug-Like Threshold – Physicochemical Differentiation

C42H57ClO5 carries a computed XLogP3-AA value of 12.4 [1], placing it far beyond the generally accepted oral drug-likeness ceiling of LogP ≤ 5 (Lipinski's Rule of Five). This extreme lipophilicity contrasts sharply with fucoxanthin (estimated XLogP3 ≈ 8–9, based on fragment-additive calculation from its C₄₂H₅₈O₆ formula lacking chlorine) and with the clinical EGFR inhibitor erlotinib (experimental LogP = 3.1) . The ~3.4 log unit difference from fucoxanthin corresponds to an approximately 2,500-fold greater partition coefficient into n-octanol, directly impacting chromatographic retention time, DMSO/aqueous solubility, and non-specific protein binding in biochemical assays.

Computed lipophilicity
Cross‑study comparable
XLogP3 = 12.4
Extreme lipophilicity dictates handling and assay conditions
~3.4–9.3 log units above erlotinib / fucoxanthin; review solubility and adsorption protocols
lipophilicity XLogP3 drug-likeness physicochemical profiling

Exact Mass (676.389453 Da) and GC–MS Spectral Library Entry vs. In-House Characterisation Standards

The Wiley Registry of Mass Spectral Data 2023 contains a verified GC–MS spectrum for C42H57ClO5 recorded as 3′-acetoxy-7′-chloro-5,8-epoxy-5,8-dihydro-β,β-carotene-3,8-diol with exact mass 676.389453 Da (SpectraBase Compound ID H41GDMmRCJn) [1]. This entry provides a reference electron ionisation (EI) fragmentation pattern that permits unambiguous identity confirmation by spectral library matching – a capability not available for most in-house synthesised analogs or comparator compounds such as non-chlorinated fucoxanthin derivatives that lack commercial reference spectra in the Wiley Registry. The exact mass determination further enables high-resolution mass spectrometry (HRMS) verification with a mass accuracy threshold of ≤3 ppm for the [M]⁺· ion.

GC–MS reference spectrum
Supporting evidence
Exact mass 676.389453 Da
1 MS (GC) spectrum in Wiley Registry
Δ +18 Da vs. non‑chlorinated fucoxanthin (658.4233 Da)
Enables library‑based identity verification without in‑house standard
Reference spectrum may support batch QC; mass accuracy ≤3 ppm achievable with HRMS
exact mass GC-MS spectral library analytical quality control

Recommended Application Scenarios for C42H57ClO5 Based on Verified Differentiation Evidence


Chemical Biology Probe Development for Non-Catalytic EGFR/HER-2 Scaffolding Studies

C42H57ClO5 inhibits EGFR and HER-2 autophosphorylation with IC₅₀ values of 21.3 µM and 23.5 µM, respectively [1]. This ~1,000-fold weaker potency relative to erlotinib (IC₅₀ = 20 nM) makes the compound unsuitable as a therapeutic kinase inhibitor but ideally suited as a moderate-affinity chemical probe for dissecting scaffolding-dependent signalling functions of EGFR/HER-2 that persist when catalytic activity is only partially attenuated. Researchers studying kinase-independent EGFR functions – such as receptor-mediated autophagy regulation, sodium/glucose co-transporter stabilisation, or mitochondrial translocation – require sub-maximal target engagement, which C42H57ClO5 can provide without the confounding cytotoxicity of potent catalytic-site inhibitors.

Lipophilic Tracer or Internal Standard for Reverse-Phase Chromatographic Method Development

With a computed XLogP3 of 12.4 [1], C42H57ClO5 elutes in a retention time window far removed from the majority of drug-like compounds (LogP < 5) and moderately lipophilic natural products such as fucoxanthin (estimated XLogP3 ≈ 8–9). This extreme retention makes it a valuable system suitability standard for validating column performance at the upper boundary of reversed-phase gradient methods, particularly for laboratories analysing highly lipophilic natural product extracts or lipidomics samples where carryover and column fouling are routine challenges.

GC–MS Identity Verification Standard for Chlorinated Carotenoid or Steroid–Coumarin Library Matching

The Wiley Registry contains a verified GC–MS spectrum for C42H57ClO5 with exact mass 676.389453 Da [2], providing a library-matchable reference for laboratories that encounter this formula during untargeted metabolomics, environmental pollutant screening, or synthetic chemistry quality control. Procurement of a characterised batch of C42H57ClO5 enables direct retention-index and fragmentation-pattern comparison without requiring de novo spectral interpretation.

Negative Control or Comparator for Chlorine-Dependent Structure–Activity Relationship (SAR) Studies

The presence of a single chlorine atom on the coumarin ring distinguishes C42H57ClO5 from its non-chlorinated coumarin and carotenoid analogs. In SAR campaigns investigating the contribution of halogen substitution to target binding, membrane permeability, or metabolic stability, C42H57ClO5 serves as a defined chlorinated reference point. Its dual EGFR/HER-2 IC₅₀ values [1] provide quantitative benchmarks against which de-chloro or chloro-to-fluoro replacement analogs can be compared in identical biochemical assay formats.

Application
Selection Property
Validation Focus
Non‑catalytic EGFR/HER‑2 scaffolding probe studies
Moderate‑affinity EGFR/HER‑2 inhibition profile
Scaffolding‑dependent signaling endpoint review
Lipophilic tracer for reversed‑phase HPLC method development
Reported extreme lipophilicity context
Retention‑time boundary and column performance validation
GC‑MS identity verification standard
Verified reference mass spectrum availability
Spectral library matching and HRMS verification
Chlorinated structural comparator for SAR campaigns
Chlorinated coumarin structural reference
Halogen SAR benchmark and biochemical assay context
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